molecular formula C15H16N2O5S B4934342 N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No. B4934342
M. Wt: 336.4 g/mol
InChI Key: ODAGJAULORYIBP-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide, also known as ENBDMBS, is a chemical compound that has been extensively studied for its scientific research applications. It belongs to the family of sulfonamide compounds that have been widely used in medicinal chemistry due to their diverse biological activities. ENBDMBS has been found to exhibit potent inhibitory effects on a range of enzymes and receptors, making it a promising candidate for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide is based on its ability to bind to specific target proteins and inhibit their activity. For example, N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has been found to bind to the active site of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can disrupt the acid-base balance and lead to a range of physiological effects.
Biochemical and Physiological Effects
N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, depending on the target protein that it inhibits. For example, inhibition of carbonic anhydrase by N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can lead to an increase in blood pH, which can have a range of physiological effects, such as altered breathing patterns and muscle weakness. Inhibition of acetylcholinesterase by N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can lead to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific target proteins. It has been extensively studied in vitro and in vivo, and its pharmacokinetic properties have been well characterized. However, N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide also has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments and interpreting results.

Future Directions

There are several future directions for the research on N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide. One direction is the development of new drugs and therapeutic agents based on its inhibitory effects on specific target proteins. Another direction is the investigation of its potential as a diagnostic tool for the detection of certain diseases, such as Alzheimer's disease. Additionally, the mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide needs to be further elucidated to better understand its biochemical and physiological effects. Finally, the synthesis of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can be optimized to improve its yield and purity, making it more suitable for large-scale production.

Synthesis Methods

The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group by the amino group of the nitroaniline, resulting in the formation of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide. The synthesis method of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has been extensively studied for its scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory effects on a range of enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and glutamate receptors. These inhibitory effects make N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide a promising candidate for the development of new drugs and therapeutic agents for the treatment of various diseases, such as Alzheimer's disease, epilepsy, and cancer.

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-3-22-12-6-9-14(15(10-12)17(18)19)16-23(20,21)13-7-4-11(2)5-8-13/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAGJAULORYIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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